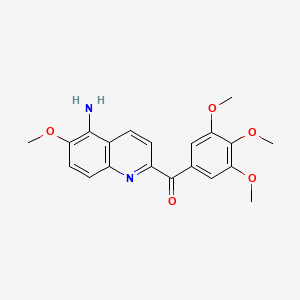
(5-Amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPT0B214 is a novel synthetic microtubule inhibitor that exhibits significant antitumor activity in human tumor cells. It functions by disrupting microtubule dynamics, which are essential for mitotic progression. This compound has shown cytotoxic activity in various human tumor cell lines by binding strongly to the tubulin’s colchicine-binding site .
Preparation Methods
The synthesis of MPT0B214 involves the creation of aroylquinolone regioisomers. The specific synthetic routes and reaction conditions are detailed in research publications, but generally, it involves multiple steps of organic synthesis, including the formation of key intermediates and final coupling reactions . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
MPT0B214 undergoes several types of chemical reactions, primarily focusing on its interaction with tubulin. It inhibits tubulin polymerization by binding to the colchicine-binding site, similar to other microtubule inhibitors like colchicine and vinblastine . The major products formed from these reactions are the disrupted microtubule structures, leading to cell cycle arrest and apoptosis in tumor cells .
Scientific Research Applications
MPT0B214 has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to induce apoptotic cell death through the mitochondria/caspase 9-dependent pathway . This makes it a potential candidate for treating various malignancies, including multidrug-resistant cancer cell lines . Additionally, its ability to arrest cells in the G2-M phase before cell death occurs highlights its potential in studying cell cycle dynamics and mitotic progression .
Mechanism of Action
The mechanism of action of MPT0B214 involves its strong binding to the tubulin’s colchicine-binding site, which inhibits tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, followed by apoptotic cell death through the mitochondria/caspase 9-dependent pathway . The molecular targets and pathways involved include the upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C, and elevated expression of the mitotic marker MPM-2 .
Comparison with Similar Compounds
MPT0B214 is similar to other microtubule inhibitors such as colchicine and vinblastine in its mechanism of action . it has shown unique properties in its ability to induce apoptosis in multidrug-resistant cancer cell lines . This makes it a valuable compound for further research and potential therapeutic applications. Other similar compounds include paclitaxel and docetaxel, which also target microtubules but have different binding sites and mechanisms of action .
Properties
CAS No. |
1215208-65-3 |
|---|---|
Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.38 |
IUPAC Name |
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |
InChI Key |
HBQYPNDXFXSVNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPT0B214; MPT 0B214; MPT-0B214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















